2-Aminoacetic acid hydroiodide
CAS No.: 7490-96-2
Cat. No.: VC3762795
Molecular Formula: C2H6INO2
Molecular Weight: 202.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7490-96-2 |
|---|---|
| Molecular Formula | C2H6INO2 |
| Molecular Weight | 202.98 g/mol |
| IUPAC Name | 2-aminoacetic acid;hydroiodide |
| Standard InChI | InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H |
| Standard InChI Key | FAAWNPFMVUBHPP-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)N.I |
| Canonical SMILES | C(C(=O)O)N.I |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2-aminoacetic acid hydroiodide can be represented as NH₂-CH₂-COOH.HI. It consists of the amino group (-NH₂), carboxylic group (-COOH), and an iodide ion attached through ionic bonding . This structure is unique due to the incorporation of iodine, which imparts distinct physicochemical characteristics.
Table 1: Chemical Properties of 2-Aminoacetic Acid Hydroiodide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆INO₂ | |
| Molecular Weight | 202.98 g/mol | |
| Density | Not specified | |
| Melting Point | Decomposition at ~232°C | |
| Solubility in Water | High | |
| Solubility in Alcohol | Insoluble |
Acid-Base Properties
Similar to glycine, 2-aminoacetic acid hydroiodide exhibits amphoteric behavior in aqueous solutions. Below pH 2.4, it exists predominantly as an ammonium cation (glycinium), while above pH 9.6, it converts to glycinate . The presence of hydroiodic acid modifies its dissociation constant and may influence its reactivity in acidic or basic environments.
Reactivity and Stability
Synthesis Methods
Chemical Synthesis
The synthesis of 2-aminoacetic acid hydroiodide typically involves the reaction between glycine and hydroiodic acid under controlled conditions . This process ensures complete neutralization of the amino acid's carboxylate group by the strong acid.
Reaction Equation:
Purification Techniques
Post-synthesis purification involves recrystallization from water or ethanol to remove impurities such as unreacted glycine or excess hydroiodic acid . Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify purity levels.
Biological Significance
Role in Biochemical Processes
As a derivative of glycine, 2-aminoacetic acid hydroiodide retains some biological activity associated with glycine's role as a neurotransmitter and precursor for macromolecules . Glycine functions as an inhibitory neurotransmitter in the central nervous system by triggering chloride ion influx through ionotropic receptors .
Table 2: Biological Properties
| Property | Description | Source |
|---|---|---|
| Neurotransmitter Role | Inhibitory neurotransmitter | |
| Metal Complexation | Bidentate ligand for metal ions | |
| Radiopharmaceutical Use | Potential imaging applications |
Applications in Research and Industry
Biochemical Research
In laboratory settings, 2-aminoacetic acid hydroiodide is used to study amino acid metabolism and neurotransmission pathways . Its ability to form complexes with metal ions also makes it valuable for investigating coordination chemistry.
Pharmaceutical Development
The compound's unique properties are being explored for drug delivery systems and radiopharmaceutical formulations . Its high solubility in water facilitates incorporation into aqueous solutions used in medical imaging.
Industrial Applications
Although less common than glycine itself, the hydroiodide form may find niche applications in chemical synthesis processes requiring halogenated intermediates .
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